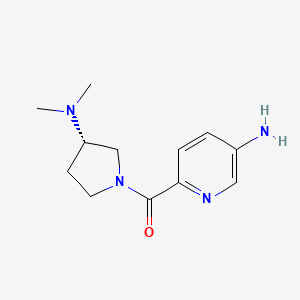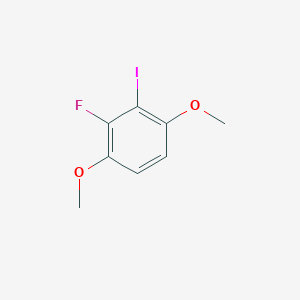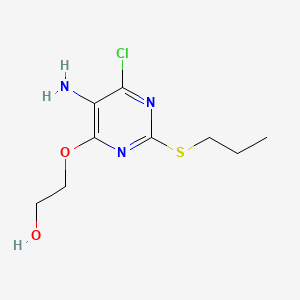
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol is a chemical compound with the molecular formula C17H27ClN4O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chloro, and propylthio groups, as well as an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol typically involves multiple steps. One common method includes the reaction of 5-amino-6-chloro-2-(propylthio)pyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiplatelet agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets. In the context of its use as an antiplatelet agent, the compound inhibits platelet aggregation by blocking the P2Y12 receptor on the surface of platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing the risk of clot formation .
Comparación Con Compuestos Similares
Similar Compounds
Ticagrelor: Another antiplatelet agent with a similar pyrimidine structure.
Clopidogrel: A thienopyridine class antiplatelet agent.
Prasugrel: Another thienopyridine antiplatelet agent.
Uniqueness
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit platelet aggregation through a non-thienopyridine mechanism sets it apart from other antiplatelet agents .
Propiedades
Fórmula molecular |
C9H14ClN3O2S |
|---|---|
Peso molecular |
263.75 g/mol |
Nombre IUPAC |
2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C9H14ClN3O2S/c1-2-5-16-9-12-7(10)6(11)8(13-9)15-4-3-14/h14H,2-5,11H2,1H3 |
Clave InChI |
GDZJJQNJTPYQLX-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=C(C(=N1)Cl)N)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
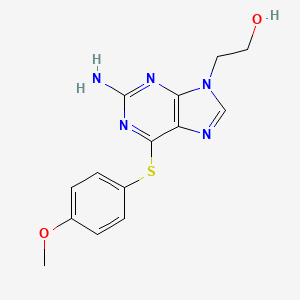
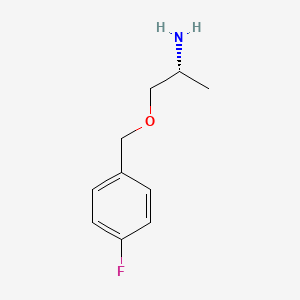
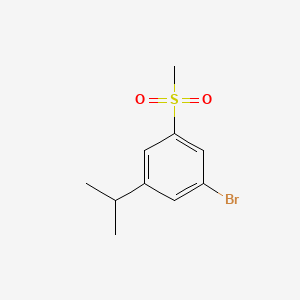
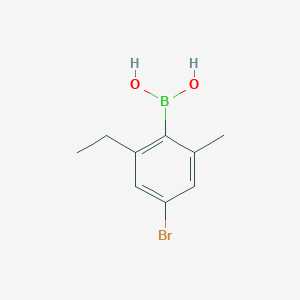
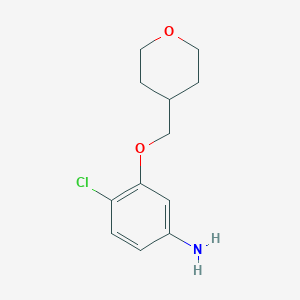
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

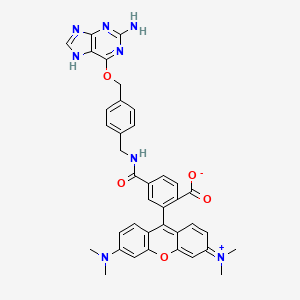

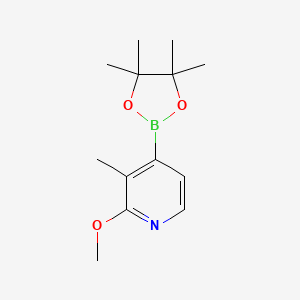
![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)
